molecular formula C21H20N2O4S B2455209 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 946238-38-6

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No. B2455209
CAS RN: 946238-38-6
M. Wt: 396.46
InChI Key: ONUDAWWQVAXLFU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is 396.46.


Chemical Reactions Analysis

As mentioned earlier, similar compounds have been synthesized through reactions of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The exact chemical reactions involving 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one are not available in the retrieved information.

Scientific Research Applications

Antimitotic Agents

The compound has been studied as part of a group of antimitotic agents, specifically focusing on its derivatives' synthesis and biological activity. For example, derivatives such as ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate have shown activity in biological systems, highlighting the potential of structurally related compounds in therapeutic applications (Temple & Rener, 1992).

Corrosion Inhibition

Research has indicated that pyran derivatives, including those structurally related to the compound , demonstrate effective corrosion mitigation capabilities. These findings are important for the development of new corrosion inhibitors in industrial applications, potentially offering more efficient and environmentally friendly alternatives (Saranya et al., 2020).

Organic Synthesis and Material Science

The compound serves as an intermediate in the synthesis of various complex molecules, demonstrating its versatility in organic synthesis. For instance, it has been used in the synthesis of anticoagulants like apixaban, highlighting its utility in creating medically significant compounds (Wang et al., 2017).

Catalysis and Chemical Transformations

Studies have also explored the use of related compounds in catalytic processes and chemical transformations. For example, phosphine-catalyzed annulation reactions involving γ-benzyl allenoates have been reported, indicating potential applications in synthesizing heterocyclic compounds with various biological activities (Ma et al., 2018).

Antimicrobial and Anticancer Activities

Compounds structurally related to 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one have been evaluated for their antimicrobial and anticancer properties. For example, novel Schiff bases synthesized from related compounds demonstrated promising antimicrobial activity, underscoring the potential for developing new therapeutic agents (Puthran et al., 2019).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-27-18-10-6-16(7-11-18)23-13-12-22-20(21(23)25)28-14-19(24)15-4-8-17(26-2)9-5-15/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUDAWWQVAXLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

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